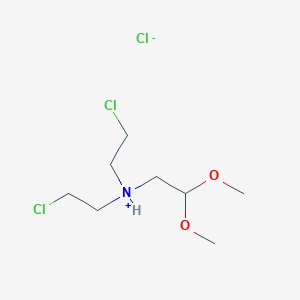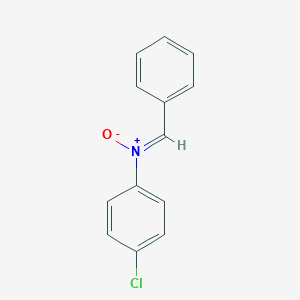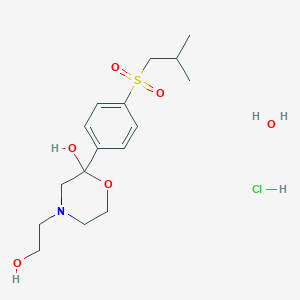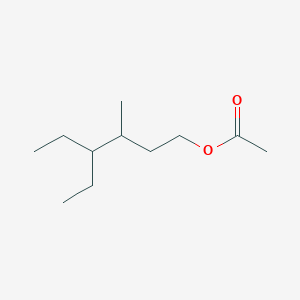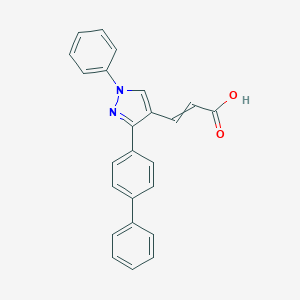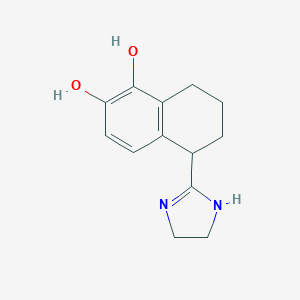
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose, also known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen and carcinogen, which means that it can cause mutations and cancer in cells. Despite its toxicity, MNNG has been used extensively in the study of DNA damage and repair, as well as in cancer research. In
Mecanismo De Acción
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is a potent alkylating agent, which means that it can add alkyl groups to DNA. This can cause mutations in the DNA sequence, which can lead to cancer. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose primarily targets guanine residues in DNA, which can lead to the formation of O6-methylguanine. This lesion can be repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), but if the damage is too severe, it can lead to cell death or cancer.
Biochemical and Physiological Effects:
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause a wide range of biochemical and physiological effects. It can cause DNA damage, which can lead to mutations and cancer. It can also cause oxidative stress, which can lead to cell death and inflammation. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to affect a wide range of cellular processes, including DNA replication, transcription, and translation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has several advantages for lab experiments. It is a potent mutagen, which means that it can cause mutations in DNA. This property has been used to study the mechanisms of DNA damage and repair, as well as to identify genes involved in these processes. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is also relatively easy to synthesize, which makes it readily available for research. However, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is highly toxic, which means that it must be handled with care in the lab. It can also be difficult to work with, as it can cause mutations in DNA that may not be relevant to the research question.
Direcciones Futuras
There are several future directions for 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose research. One area of interest is the development of new drugs that can target DNA damage and repair pathways. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been used to study these pathways in the past, and new drugs could be developed based on this research. Another area of interest is the use of 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose in cancer research. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause mutations in DNA that can lead to cancer, and further research could help to identify new targets for cancer therapy. Finally, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose could be used to study the effects of DNA damage on aging and age-related diseases. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause oxidative stress, which is thought to play a role in aging and age-related diseases. Further research could help to identify new targets for the treatment of these diseases.
Métodos De Síntesis
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose can be synthesized from glucose using a series of chemical reactions. The first step involves the conversion of glucose to 2,3,4,6-tetra-O-acetylglucopyranosyl nitrite, which is then reacted with methyl iodide to form 2,3,4,6-tetra-O-acetyl-1-O-methylglucopyranosyl nitrite. This compound is then treated with hydroxylamine to form the final product, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose.
Aplicaciones Científicas De Investigación
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been used extensively in scientific research to study DNA damage and repair. It is a potent mutagen, which means that it can cause mutations in DNA. This property has been used to study the mechanisms of DNA damage and repair, as well as to identify genes involved in these processes. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has also been used in cancer research to study the effects of DNA damage on the development and progression of cancer.
Propiedades
Número CAS |
100821-69-0 |
|---|---|
Nombre del producto |
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose |
Fórmula molecular |
C5H2Cl2O2 |
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C9H17N3O7/c1-12(11-18)9(17)10-5(3-13)8(19-2)7(16)6(15)4-14/h3,5-8,14-16H,4H2,1-2H3,(H,10,17)/t5-,6+,7+,8+/m0/s1 |
Clave InChI |
QVXLRSXRLWPYDB-LXGUWJNJSA-N |
SMILES isomérico |
CN(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC)N=O |
SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
SMILES canónico |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
Sinónimos |
3-O-methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose MMNACAG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



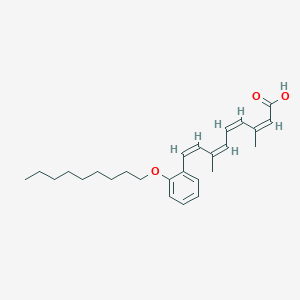

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)


benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
